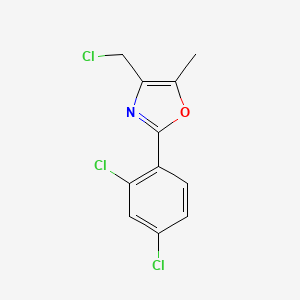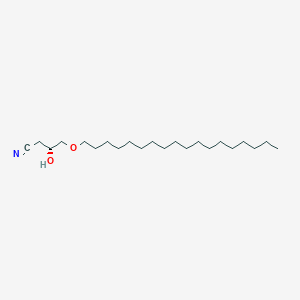![molecular formula C9H16ClNO2 B14208709 N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride CAS No. 821800-96-8](/img/structure/B14208709.png)
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl. It is an amide derivative, which means it contains a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its unique structure, which includes a cyclopentyl ring with an oxo group and a butanamide side chain. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride typically involves the reaction of a cyclopentanone derivative with a butanamide precursor. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the amide bond. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amides.
Scientific Research Applications
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Butyramide: A simple amide with a similar structure but lacking the cyclopentyl ring.
Cyclopentanone: A ketone with a cyclopentyl ring, used as a precursor in the synthesis of N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride.
Acetamide: Another amide derivative with a simpler structure.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring and an amide group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications.
Properties
CAS No. |
821800-96-8 |
|---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-4-9(12)10-7-5-3-6-8(7)11;/h7H,2-6H2,1H3,(H,10,12);1H/t7-;/m0./s1 |
InChI Key |
BTCUCTBZTGXWCK-FJXQXJEOSA-N |
Isomeric SMILES |
CCCC(=O)N[C@H]1CCCC1=O.Cl |
Canonical SMILES |
CCCC(=O)NC1CCCC1=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
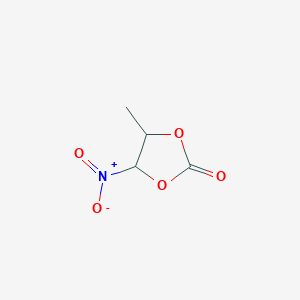
![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
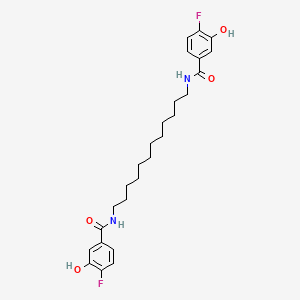

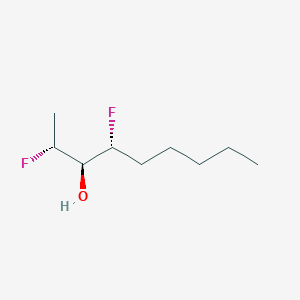
methanide](/img/structure/B14208663.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)
